2,5-Dibromo-3-iodopyridine
Overview
Description
2,5-Dibromo-3-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2IN. It is a solid compound with a molecular weight of 362.79 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-iodopyridine typically involves the bromination and iodination of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes bromination using N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions. This is followed by iodination using iodine to introduce the iodine atom at the 3 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions are carefully controlled to maximize yield and purity, and the processes are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents are commonly used.
Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of suitable ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds .
Scientific Research Applications
2,5-Dibromo-3-iodopyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-iodopyridine and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
- 2,5-Dibromo-3-chloropyridine
- 2,5-Dibromo-3-fluoropyridine
- 2,5-Dibromo-3-methylpyridine
Comparison: 2,5-Dibromo-3-iodopyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity compared to its analogs. The iodine atom, being larger and more polarizable, can participate in different types of chemical reactions and interactions compared to chlorine or fluorine .
Properties
IUPAC Name |
2,5-dibromo-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJCZPFLGOJQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856960 | |
Record name | 2,5-Dibromo-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214383-63-7 | |
Record name | 2,5-Dibromo-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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